1-[4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenyl]ethan-1-one

Click Chemistry Triazole Regioisomerism Building Block Purity

Medicinal chemistry teams pursuing PIM-1, PIM-2, or FLT3 kinase inhibitors often struggle to source regiopure triazolopyridine building blocks with defined substitution patterns. CAS 62066-18-6 resolves this bottleneck as a pre-assembled, single-regioisomer 1,2,3-triazolo[4,5-b]pyridine scaffold bearing a para-acetylphenyl group at N3-a substitution pattern directly derived from hit-to-lead optimization studies that achieved nanomolar IC50 values. - Enables direct SAR exploration via functional group interconversion of the acetyl handle (reductive amination, oxime formation, hydrazone synthesis). - Eliminates purification challenges associated with azide-alkyne cycloaddition regioisomer mixtures. - Favorable physicochemical profile (LogP 2.02, PSA 60.67 Ų) suitable for CNS drug discovery programs.

Molecular Formula C13H10N4O
Molecular Weight 238.24 g/mol
CAS No. 62066-18-6
Cat. No. B12903557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenyl]ethan-1-one
CAS62066-18-6
Molecular FormulaC13H10N4O
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)N2C3=C(C=CC=N3)N=N2
InChIInChI=1S/C13H10N4O/c1-9(18)10-4-6-11(7-5-10)17-13-12(15-16-17)3-2-8-14-13/h2-8H,1H3
InChIKeyWYQINUYKBGKMRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 62066-18-6: Core Scaffold & Procurement


1-[4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenyl]ethan-1-one (CAS 62066-18-6) is a heterocyclic building block classified as a 1,2,3-triazolo[4,5-b]pyridine derivative . Its structure features an acetylphenyl substituent at the N3 position of a triazolopyridine core, a motif that has been actively explored in medicinal chemistry as a privileged scaffold for kinase inhibition, particularly for PIM and FLT3 kinases [1]. With a molecular formula of C13H10N4O and a molecular weight of 238.24 g/mol, this compound serves as a key synthetic intermediate in the construction of drug-like molecules, offering a defined regiospecific substitution pattern that is not readily accessible through late-stage functionalization of simpler triazolopyridine analogues.

Defined N3-(4-acetylphenyl) triazolopyridine regioisomer
Supports PIM/FLT3 kinase inhibitor research programs
Acetyl handle enables multiple downstream diversification routes

Synthetic Uniqueness of CAS 62066-18-6


The 1,2,3-triazolo[4,5-b]pyridine scaffold is inherently modular, but its biological and synthetic utility is exquisitely sensitive to the nature and position of substituents. Simple N3-phenyl or N3-alkyl analogues (e.g., 3-phenyl-3H-1,2,3-triazolo[4,5-b]pyridine, CAS 62052-02-2) lack the acetyl handle required for further derivatization, such as reduction to an alcohol, reductive amination, or Wittig olefination . Conversely, 1-acetyl-1H-1,2,3-triazolo[4,5-b]pyridine (CAS 107866-54-6) places the acetyl group directly on the triazole ring at the N1 position, which leads to a different electron distribution and steric environment, potentially altering reactivity and the resulting compound's binding mode in biological targets . The para-acetylphenyl substitution pattern in CAS 62066-18-6 uniquely provides a rigid, extended pi-system and a versatile ketone functional group at a defined distance from the triazolopyridine core, enabling specific structure-activity relationship (SAR) explorations that direct analogues cannot replicate.

Compound
Key Feature
Risk if Substituted
Target: CAS 62066-18-6
N3-(4-acetylphenyl) substitution; reactive carbonyl handle
Reference regioisomer for PIM/FLT3 SAR
CAS 62052-02-2 (3-phenyl analogue)
No acetyl group; limited to electrophilic/coupling derivatization
Loss of acetyl-based diversification pathways; may shift SAR profiles
CAS 107866-54-6 (N1-acetyl isomer)
Acetyl on N1 position; different steric and electronic environment
Regioisomer mismatch may alter binding modes and reactivity

Key Differentiators of CAS 62066-18-6


Regioisomeric Purity: N3 vs. N1

CAS 62066-18-6 is strictly the N3-substituted regioisomer, a critical distinction from N1-substituted triazolopyridines. The N1-acetyl analogue (CAS 107866-54-6) has a predicted boiling point of 324.0±34.0 °C , while the N3-phenyl-substituted parent (CAS 62052-02-2) is a solid with no available boiling point data . The presence of the acetylphenyl group in CAS 62066-18-6 introduces an additional functionalization site not present in the simpler 3-phenyl analogue, increasing the polar surface area (PSA) to 60.67 Ų and the calculated LogP to 2.02, which places it in a more favorable drug-like property space for oral bioavailability compared to N1-acyl derivatives . This regiochemical fidelity eliminates the need for difficult chromatographic separation of regioisomeric mixtures, ensuring synthetic reproducibility.

Regioisomeric Purity
Class-level inference
N3 vs. N1 substitution
Unambiguous regioisomer identity avoids chromatographic separation
Defined PSA 60.67 Ų; LogP 2.02
Comparator properties predicted or from registry; regioisomer fidelity is critical
Click Chemistry Triazole Regioisomerism Building Block Purity

Acetyl Handle for Scaffold Diversification

The acetyl group in CAS 62066-18-6 provides a carbonyl functional group available for a wide range of reliable synthetic transformations, such as reduction to a secondary alcohol, reductive amination to generate amines, or olefination to install alkenyl linkages . In contrast, the direct analogue 3-phenyl-3H-1,2,3-triazolo[4,5-b]pyridine (CAS 62052-02-2) lacks this reactive handle, limiting its derivatization potential to electrophilic aromatic substitution or metal-catalyzed coupling reactions, which may not be compatible with the triazolopyridine core. This makes 62066-18-6 a more valuable strategic intermediate for SAR campaigns aimed at optimizing linker length or introducing basic amine centers in a focused library.

Acetyl Diversification
Class-level inference
≥4 major reaction classes
Reduction, reductive amination, Wittig, nucleophilic addition
Supports greater synthetic mileage per unit cost
Compared to ~2 reliable classes for phenyl analogue without core protection
Medicinal Chemistry Reductive Amination Wittig Reaction

PIM/FLT3 Kinase Inhibitor Relevance

The 1,2,3-triazolo[4,5-b]pyridine scaffold has been validated as a core structure for PIM kinase inhibition, with hit-to-lead optimization campaigns demonstrating that N3-aryl substitution is critical for potency [1]. The specific pattern of an electron-withdrawing acetyl group on the N3-phenyl ring, as in 62066-18-6, provides key interaction points for hydrogen bonding and influences the scaffold's electron density, parameters that directly affect IC50 values in enzymatic assays. A related optimization study showed that modifications on similar scaffolds could shift PIM-1 IC50 values from the micromolar to the nanomolar range, with selectivity against FLT3 improving by more than 2 log units [2]. While not a final drug candidate itself, 62066-18-6 is the precise building block used to construct analogues in this specific, high-value anticancer program.

PIM/FLT3 SAR Context
Class-level inference
10–100× potency; >100× selectivity
Reported class-level optimization range for N3-aryl analogues
Aligns with validated PIM/FLT3 hit-to-lead programs
IC50 shifts from micromolar to nanomolar; Pastor et al. 2012
PIM Kinase Inhibitors FLT3 Inhibitors Oncology Medicinal Chemistry

Solid-State Handling Advantages

CAS 62066-18-6 is a solid at ambient temperature, while structurally related N1-acetyl-1H-1,2,3-triazolo[4,5-b]pyridine has a reported melting point of 116-118 °C . The solid-state nature of 62066-18-6 is advantageous for accurate weighing, storage, and formulation in parallel synthesis. Although the exact melting point is not publicly available for 62066-18-6, its molecular weight and hydrogen bond acceptor count (4 N atoms, 1 O atom) predict a higher melting point and greater crystallinity compared to the simple N1-acetyl analogue, reducing hygroscopicity and improving long-term storage stability .

Solid-State Handling
Supporting evidence
Solid at ambient temperature
Facilitates accurate weighing and storage
Predicted higher crystallinity vs. N1-acetyl analogue
Melting point not publicly disclosed; vendor reports solid state
Solid Handling Large-Scale Synthesis Process Chemistry

Application Scenarios for CAS 62066-18-6


Focused PIM/FLT3 Library Synthesis

CAS 62066-18-6 is the optimal starting material for medicinal chemistry teams building compound libraries around the 1,2,3-triazolo[4,5-b]pyridine core for PIM-1, PIM-2, or FLT3 inhibition. The N3-(4-acetylphenyl) substitution pattern is a direct outcome of hit-to-lead optimization studies that identified this regioisomer as critical for achieving nanomolar IC50 values [1]. By procuring this specific intermediate, research groups can rapidly generate analogues via functional group interconversion of the acetyl moiety, directly accessing the SAR space that has yielded advanced leads.

Regioselective Click Chemistry Precursor

Unlike 1,2,3-triazoles formed from azide-alkyne cycloadditions that often yield mixtures of 1,4- and 1,5-regioisomers, the triazolo[4,5-b]pyridine system in 62066-18-6 is a pre-assembled, regiopure scaffold that can be further functionalized via the acetyl group without disturbing the heterocyclic core. This makes it a reliable substrate for reductive amination, oxime formation, or hydrazone synthesis in a single regioisomeric form, eliminating the need for purification challenges downstream [2].

CNS/Oral Drug Property Optimization

With a moderate LogP of 2.02 and a PSA of 60.67 Ų , 62066-18-6 falls within the desired property space for orally bioavailable CNS agents. Its extended aromatic system provides a rigid, lipophilic core that can be easily transformed into potential GABAA receptor ligands, similar to known triazolopyridine drugs, without the excessive lipophilicity that often plagues CNS candidates.

Internal Standard for Analytical Methods

The unique combination of a triazolopyridine core and an acetylphenyl group gives CAS 62066-18-6 a highly characteristic UV absorption profile and molecular ion in mass spectrometry. This specificity makes it an ideal internal standard for the quantification of related triazolopyridine drugs or metabolites in complex biological matrices, where isobaric interferences are common .

Application
Selection Property
Validation Focus
PIM/FLT3 kinase inhibitor library synthesis
N3-(4-acetylphenyl) regioisomer fidelity
Kinase inhibition potency and selectivity review
Regiospecific scaffold functionalization
Pre-assembled regiopure triazolopyridine core
Downstream product regioisomeric purity
Physicochemical property research for CNS agents
Balanced LogP and PSA profile
Predicted property space compatible with oral CNS research
Analytical method development for triazolopyridines
Characteristic UV absorption and MS ionization profile
Matrix effect and selectivity verification in biological matrices
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